molecular formula C16H17N5 B11740700 5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11740700
M. Wt: 279.34 g/mol
InChI Key: UANGGBODASIPBX-UHFFFAOYSA-N
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Description

5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a complex organic compound with a molecular weight of 279.34 g/mol It is known for its unique structure, which includes a triazolo-pyrimidine core substituted with dimethyl and phenylprop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Cinnamyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
  • 5,7-Dimethyl-6-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Uniqueness

5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

5,7-dimethyl-6-(3-phenylprop-2-enyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C16H17N5/c1-11-14(10-6-9-13-7-4-3-5-8-13)12(2)21-16(18-11)19-15(17)20-21/h3-9H,10H2,1-2H3,(H2,17,20)

InChI Key

UANGGBODASIPBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)N)C)CC=CC3=CC=CC=C3

Origin of Product

United States

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